
P,P-Bis(1-aziridinyl)-N-phenylphosphinothioic amide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
P,P-Bis(1-aziridinyl)-N-phenylphosphinothioic amide is an organophosphorus compound characterized by the presence of aziridine rings and a phenyl group attached to a phosphinothioic amide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of P,P-Bis(1-aziridinyl)-N-phenylphosphinothioic amide typically involves the reaction of aziridine with a suitable phosphinothioic amide precursor. One common method includes the reaction of aziridine with N-phenylphosphinothioic dichloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature and solvent used can vary, but common solvents include dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often incorporating advanced purification techniques such as recrystallization or chromatography to ensure the final product meets industry standards.
化学反応の分析
Types of Reactions
P,P-Bis(1-aziridinyl)-N-phenylphosphinothioic amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphinothioic amide to phosphine derivatives.
Substitution: The aziridine rings can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of substituted aziridine derivatives.
科学的研究の応用
P,P-Bis(1-aziridinyl)-N-phenylphosphinothioic amide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organophosphorus compounds.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of P,P-Bis(1-aziridinyl)-N-phenylphosphinothioic amide involves its interaction with biological molecules, particularly nucleic acids and proteins. The aziridine rings can form covalent bonds with DNA, leading to cross-linking and disruption of replication and transcription processes. This mechanism is similar to that of other aziridine-containing compounds used in chemotherapy .
類似化合物との比較
Similar Compounds
- P,P-Bis(1-aziridinyl)-N-methylphosphinic amide
- P,P-Bis(1-aziridinyl)-N-(3-methoxypropyl)-phosphinothioic amide
- P,P-Bis(1-aziridinyl)-N-cyclohexylphosphinothioic amide
Uniqueness
P,P-Bis(1-aziridinyl)-N-phenylphosphinothioic amide is unique due to the presence of the phenyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetics and dynamics, making it a valuable candidate for specific applications in medicine and industry .
特性
| 25033-34-5 | |
分子式 |
C10H13N3PS+ |
分子量 |
238.27 g/mol |
IUPAC名 |
aziridin-1-yl-[4-(aziridin-1-yl)anilino]-sulfanylidenephosphanium |
InChI |
InChI=1S/C10H13N3PS/c15-14(13-7-8-13)11-9-1-3-10(4-2-9)12-5-6-12/h1-4H,5-8H2,(H,11,15)/q+1 |
InChIキー |
BQCANIXRXKEXHZ-UHFFFAOYSA-N |
正規SMILES |
C1CN1C2=CC=C(C=C2)N[P+](=S)N3CC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


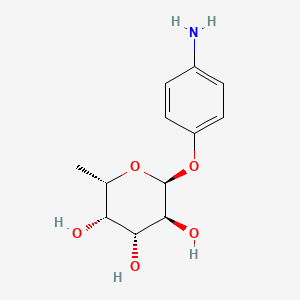
![dicopper;1,4-diazabicyclo[2.2.2]octane;naphthalene-2,6-dicarboxylate](/img/structure/B13748741.png)
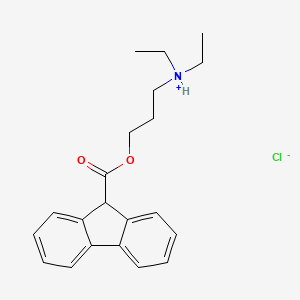
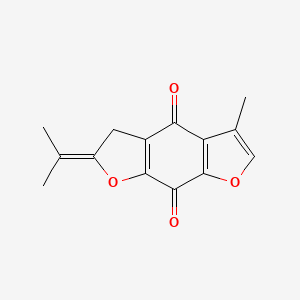

![[4-(1h-Pyrrolo[2,3-b]pyridin-3-yl)-cyclohex-3-enyl]-carbamic acid tert-butyl ester](/img/structure/B13748773.png)
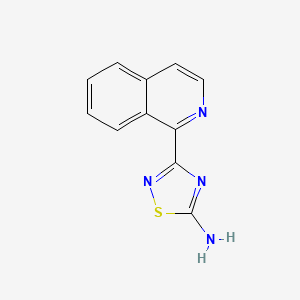
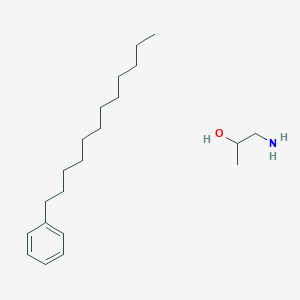
![Benzo[B]tellurophene-2-carboxylic acid](/img/structure/B13748800.png)

